REACTION_SMILES
|
[CH2:1]([O:3][CH:4]([O:2][CH2:17][CH3:18])[CH2:5][CH2:6][c:7]1[cH:8][c:9]2[c:10]([n:11][cH:12][cH:13][n:14]2)[n:15][cH:16]1)[CH3:19].[CH2:27]([Cl:28])[Cl:29].[OH:20][C:21]([C:22]([F:23])([F:24])[F:25])=[O:26]>>[O:3]=[CH:4][CH2:5][CH2:6][c:7]1[cH:8][c:9]2[c:10]([n:11][cH:12][cH:13][n:14]2)[n:15][cH:16]1
|
Name
|
CCOC(CCc1cnc2nccnc2c1)OCC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(CCc1cnc2nccnc2c1)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
O=CCCc1cnc2nccnc2c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |